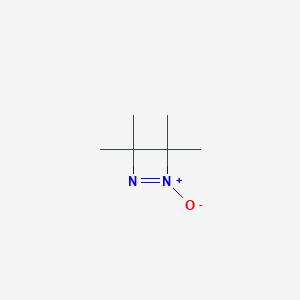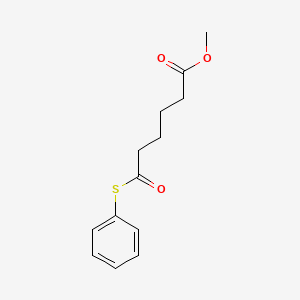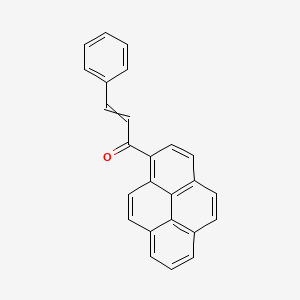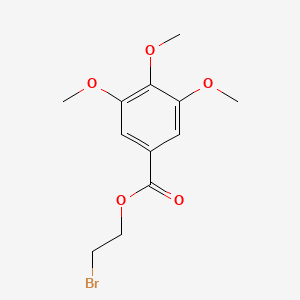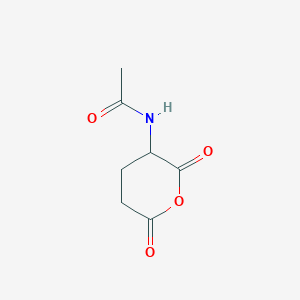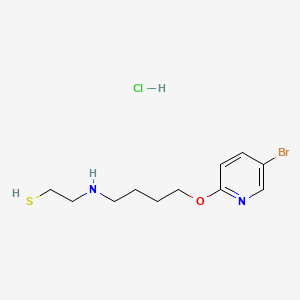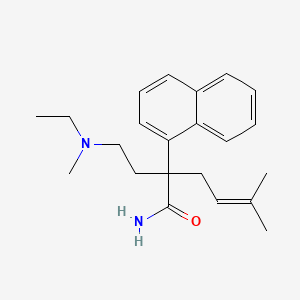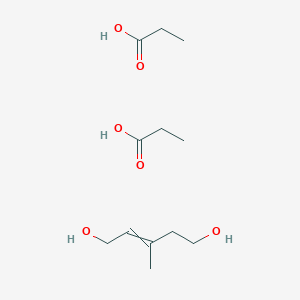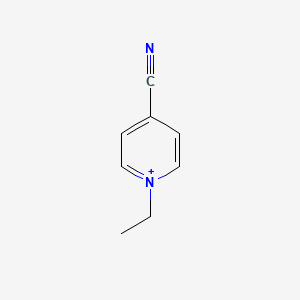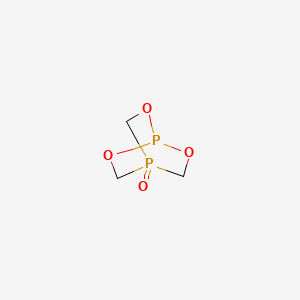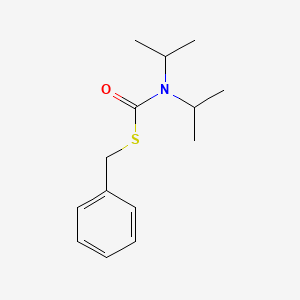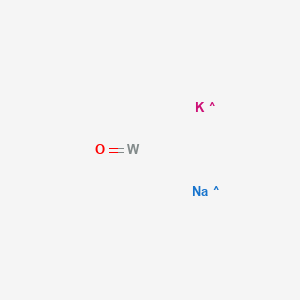![molecular formula C5H8N4O2 B14657717 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 42563-68-8](/img/structure/B14657717.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound with the molecular formula C5H8N4O2. It is characterized by its unique structure, which includes two six-membered rings and one eight-membered ring. This compound is also known for its urea derivatives, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The most favorable conditions for this preparation include specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various amines, substituted derivatives, and oxidized forms of the original compound .
Scientific Research Applications
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
2,4,6,8-Tetranitro-2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione: A nitrated derivative with distinct chemical properties.
cis- and trans-2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4,3,0]nonane: Compounds with similar ring structures but different nitro group placements.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to its specific arrangement of atoms and the presence of urea derivatives. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
42563-68-8 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C5H8N4O2/c10-4-6-2-1-3(8-4)9-5(11)7-2/h2-3H,1H2,(H2,6,8,10)(H2,7,9,11) |
InChI Key |
MUSGYYOCMDPAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NC(=O)NC1NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
